molecular formula C9H14N2O B12088731 3-Amino-1-but-3-ynylpiperidin-2-one

3-Amino-1-but-3-ynylpiperidin-2-one

Cat. No.: B12088731
M. Wt: 166.22 g/mol
InChI Key: NPIZKBFJSPPYHP-UHFFFAOYSA-N
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Description

3-Amino-1-but-3-ynylpiperidin-2-one: is a synthetic organic compound characterized by its unique structure, which includes a piperidinone ring substituted with an amino group and a butynyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-but-3-ynylpiperidin-2-one typically involves the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-piperidone.

    Introduction of the Butynyl Side Chain: The butynyl side chain is introduced via an alkylation reaction. This can be achieved by reacting the piperidinone with a butynyl halide under basic conditions.

    Amination: The final step involves the introduction of the amino group. This can be done through a reductive amination process using an appropriate amine and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted piperidinones depending on the reagents used.

Scientific Research Applications

Chemistry

In organic chemistry, 3-Amino-1-but-3-ynylpiperidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-Amino-1-but-3-ynylpiperidin-2-one exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the butynyl side chain can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopiperidin-2-one: Lacks the butynyl side chain, making it less versatile in synthetic applications.

    1-Butynylpiperidin-2-one: Lacks the amino group, reducing its potential for biological interactions.

    4-Piperidone: A precursor in the synthesis of 3-Amino-1-but-3-ynylpiperidin-2-one, but lacks the functional groups that confer specific reactivity.

Uniqueness

This compound is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in both synthetic and biological research.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-amino-1-but-3-ynylpiperidin-2-one

InChI

InChI=1S/C9H14N2O/c1-2-3-6-11-7-4-5-8(10)9(11)12/h1,8H,3-7,10H2

InChI Key

NPIZKBFJSPPYHP-UHFFFAOYSA-N

Canonical SMILES

C#CCCN1CCCC(C1=O)N

Origin of Product

United States

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